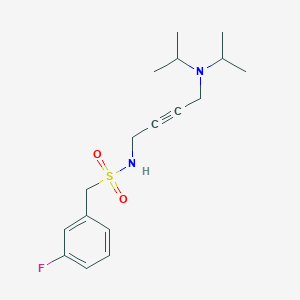

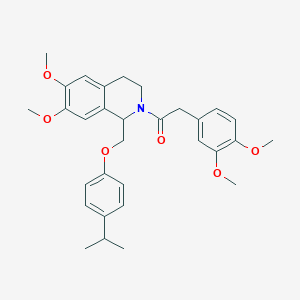

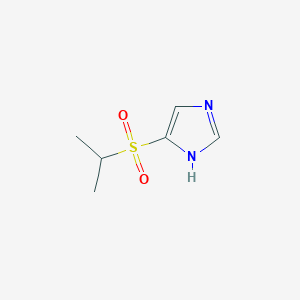

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a derivative of piperazine, which is a class of organic compounds containing a piperazine functional group . Piperazine derivatives have been studied for their potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Alpha1-Adrenergic Receptor Antagonists

Tosylquinoline and its derivatives have been studied as potential ligands for alpha1-adrenergic receptors (α1-ARs). These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of α1-ARs is relevant for treating conditions such as cardiac hypertrophy, hypertension, depression, and benign prostate hyperplasia . Tosylquinoline derivatives have shown affinity for α1-ARs, making them promising candidates for further investigation as receptor antagonists.

Neurological Disorders

Given the connection between α1-ARs and neurodegenerative conditions, Tosylquinoline’s potential extends to neurological disorders. Researchers have explored its role in central nervous system (CNS) drug discovery, particularly for conditions like Alzheimer’s disease . Further investigations are needed to understand its precise mechanisms and therapeutic effects.

5-HT1A Receptor Binding

Tosylquinoline derivatives have also been evaluated for their binding affinity to the 5-HT1A receptor , which is involved in serotonin signaling. Compound 5-CT (2) serves as an internal control for this receptor . Understanding their interactions with 5-HT1A receptors could provide insights into their potential use in mood disorders and anxiety-related conditions.

Novel Triazole Derivatives

In related research, novel Tosylquinoline derivatives containing a triazole ring have been synthesized. These compounds exhibit interesting structural features and may have applications in drug development. For example, the compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shows promise .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors affects the biochemical pathways associated with these neurotransmitters, leading to various downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties impact the bioavailability of the compound, making it a promising lead compound .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. This is due to the significant role of alpha1-adrenergic receptors in these conditions .

Direcciones Futuras

The future directions for research on “4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” and similar compounds likely involve further exploration of their therapeutic potential, particularly as ligands for alpha1-adrenergic receptors . This could involve further in vitro and in vivo studies to evaluate their efficacy and safety in the treatment of various disorders.

Propiedades

IUPAC Name |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-20-11-13-21(14-12-20)34(31,32)26-19-28-23-8-4-3-7-22(23)27(26)30-17-15-29(16-18-30)24-9-5-6-10-25(24)33-2/h3-14,19H,15-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGIDZNXABNZMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)

![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)

![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)

![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)

![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)